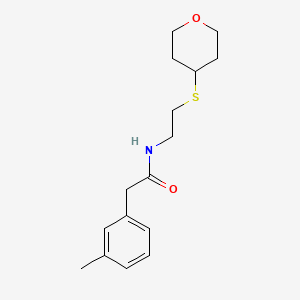

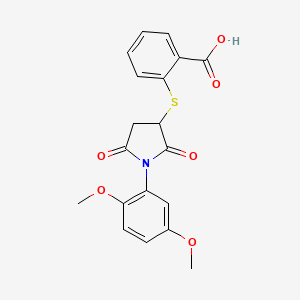

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide” are not available, similar compounds are often synthesized through cyclocondensation reactions . For instance, N-(prop-2-yn-1-yl)-o-phenylenediamines can react with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .科学的研究の応用

Structural Analogs and Antagonists of Serotonin

Cinnamamides with aminoalkyl groups, conceived as structural analogs of serotonin, have demonstrated antiserotonin activity, acting as antagonists of the hormone. Modifications to increase structural analogy to serotonin, such as the introduction of a meta-methoxyl group in the benzene ring and a benzyl group on the amide nitrogen, significantly increased antiserotonin potency. These compounds were primarily evaluated using the isolated rat uterus and in living animal models, displaying notable antiserotonin activity without antagonistic effects toward acetylcholine or bradykinin (R. Dombro & D. Woolley, 1964).

Synthesis and Spectral Analysis

New N-benzyl- or N-(2-furylmethyl)cinnamamides have been synthesized through amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine, demonstrating the versatility of cinnamamide derivatives. These compounds were characterized by IR and 1H and 13C NMR spectroscopy, highlighting the role of "green" catalysts like boric acid in promoting efficient synthesis (J. Barajas et al., 2008).

Therapeutic Potential in Nervous System Disorders

Cinnamamide derivatives have shown therapeutic potential in animal models of central and peripheral nervous system disorders, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. These activities are attributed to the cinnamamide scaffold's ability to enable multiple interactions with important molecular targets, showcasing a promising avenue for drug development targeting various nervous system disorders (A. Gunia-Krzyżak et al., 2015).

Copper-Catalyzed Oxidative Cyclization

The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through cross-dehydrogenative coupling has been developed. This method allows for rapid access to diverse dihydroquinolinones, demonstrating the potential of cinnamamide derivatives in facilitating complex organic syntheses (Shi‐Liu Zhou et al., 2014).

特性

IUPAC Name |

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-15H,16-18H2,1H3,(H,22,24)/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQOSXKFBLNBJO-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#CCNC(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)

![N-(2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980260.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)

![N-(4-bromophenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2980276.png)